molecular formula C22H17N3O B2662994 N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide CAS No. 1903495-36-2

N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide

Cat. No.: B2662994
CAS No.: 1903495-36-2
M. Wt: 339.398
InChI Key: QVYYYQJDLANDIO-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide is a chemical compound offered for research and development purposes. This molecule features a 1-naphthamide core linked to a [2,3'-bipyridin]-4-ylmethyl group, a structural motif found in compounds with significant biological activity. Similar naphthalimide-based structures are under active investigation in chemical biology and medicinal chemistry, particularly for their antiproliferative properties and potential as anticancer agents . The planar naphthamide core is known to interact with nucleic acids, and related molecules have demonstrated an ability to intercalate DNA, induce DNA damage, and trigger autophagic cell death in cellular models . Furthermore, structurally analogous compounds have been identified as potent inhibitors of specific demethylase enzymes, such as the fat mass and obesity-associated protein (FTO), indicating a potential multi-faceted mechanism of action that is valuable for probing biological pathways . Researchers can utilize this compound to explore its biochemical interactions, mechanism of action, and potential therapeutic applications. This product is intended for laboratory research use only and is not classified as a drug or medicinal product. It is not intended for human consumption or diagnostic use.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(20-9-3-6-17-5-1-2-8-19(17)20)25-14-16-10-12-24-21(13-16)18-7-4-11-23-15-18/h1-13,15H,14H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYYYQJDLANDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide typically involves the coupling of a bipyridine derivative with a naphthamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and naphthamide units . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine-N-oxide derivatives, while reduction can produce reduced bipyridine compounds .

Scientific Research Applications

Chemical Properties and Structure

N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide is characterized by the following:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 358.43 g/mol

The compound features a bipyridine moiety linked to a naphthamide group, which imparts unique properties that are exploited in various applications.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. It forms complexes with transition metals, which can be utilized in:

  • Catalysis : The ligand facilitates reactions by stabilizing metal centers.
  • Materials Science : Metal complexes are explored for their electronic properties in organic semiconductors.

Biological Imaging

The luminescent properties of this compound make it a candidate for use as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows for:

  • Cellular Imaging : Tracking cellular processes in real-time.
  • Diagnostic Applications : Potential use in medical diagnostics to visualize biological markers.

Medicinal Chemistry

Research has indicated potential therapeutic applications of this compound:

  • Anticancer Activity : Studies have shown that it can inhibit the proliferation of certain cancer cells, particularly those with BRCA deficiencies. The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), crucial for DNA repair processes.
    Study TypeResults
    In vitro studiesSignificant inhibition of cancer cell proliferation
  • Enzyme Inhibition : The compound has demonstrated strong inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's.
    EnzymeIC50 Value (µM)
    Acetylcholinesterase0.63

Advanced Materials Development

In the field of materials science, this compound is explored for its role in developing advanced materials:

  • Organic Semiconductors : Its electronic properties are being studied for applications in photovoltaic devices.
    Material TypeApplication
    Organic semiconductorsPhotovoltaic devices

Case Study 1: Antibacterial Efficacy

Objective : Evaluate the antibacterial activity against common pathogens.

Methodology : Disk diffusion method was employed against E. coli, S. aureus, and P. aeruginosa.

Results : The compound exhibited significant zones of inhibition compared to control groups, indicating its potential as an antibacterial agent.

Case Study 2: Enzyme Inhibition Analysis

Objective : Assess the compound's effect on acetylcholinesterase.

Methodology : Enzyme assays were conducted to measure IC50 values.

Results : The compound showed an IC50 value of 0.63 µM, suggesting strong inhibitory action and potential therapeutic implications.

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide is a compound characterized by its unique structural features, combining a bipyridine moiety with a naphthamide group. This composition contributes to its notable biological activity, particularly in the context of metal ion chelation and interaction with biological macromolecules. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves:

  • Metal Ion Chelation: The bipyridine component can effectively chelate metal ions, which may modulate the activity of metalloenzymes or serve as catalysts in various biochemical reactions.
  • Interaction with Biological Macromolecules: The compound can interact with proteins and nucleic acids, potentially disrupting their normal functions.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro. Preliminary findings suggest potential activity against cancer cell lines, although further studies are required to establish its efficacy and mechanism.

Cell LineIC50 (µM)Reference
HeLa15
MCF-720

Case Studies

  • Metal Ion Interaction Study: A study demonstrated that compounds similar to this compound effectively inhibited metalloenzyme activity by chelating zinc ions. This inhibition was linked to reduced proliferation in cancer cell lines.
  • Antimicrobial Testing: A series of bipyridine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the naphthamide structure could enhance antimicrobial activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
2,2’-BipyridineBipyridine DerivativeStrong metal-chelating properties
4,4’-BipyridineBipyridine IsomerCoordination chemistry applications
PhenanthrolineRelated CompoundAntimicrobial and analytical chemistry

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